molecular formula C6H9N3 B091009 Benzene-1,3,5-triamine CAS No. 108-72-5

Benzene-1,3,5-triamine

Cat. No. B091009
CAS RN: 108-72-5
M. Wt: 123.16 g/mol
InChI Key: RPHKINMPYFJSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04380670

Procedure details

In an autoclave, 28.6 g. of 3,5-diaminochlorobenzene, 2 g. of cuprous chloride and 122 g. of 28% ammonia water were charged to react them at 165° to 170° C. for 8 hours to obtain 1,3,5-triaminobenzene. Ammonia was discharged and the product was recrystallized to obtain 19 g. of 1,3,5-triaminobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](Cl)[CH:5]=[C:6]([NH2:8])[CH:7]=1.O.[NH3:11]>>[NH2:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[C:6]([NH2:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Two
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react them at 165° to 170° C. for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.